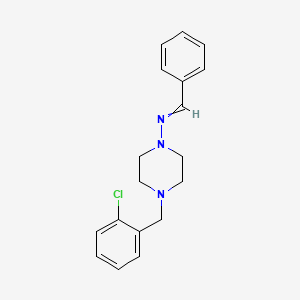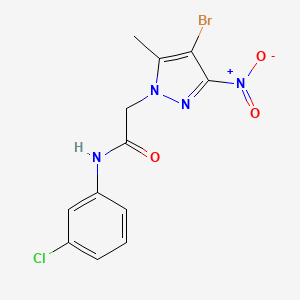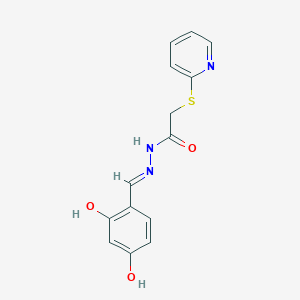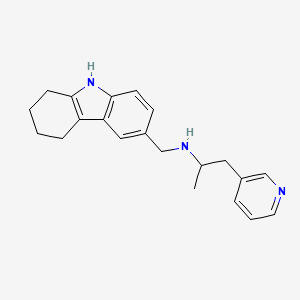
N-benzylidene-4-(2-chlorobenzyl)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzylidene-4-(2-chlorobenzyl)-1-piperazinamine, also known as BCPI, is a compound that has been studied for its potential use in various scientific research applications. This compound is a piperazine derivative and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of N-benzylidene-4-(2-chlorobenzyl)-1-piperazinamine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound may also act by modulating the activity of specific receptors in the brain that are involved in the regulation of inflammation and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo. In animal studies, this compound has been shown to improve cognitive function in mice with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-benzylidene-4-(2-chlorobenzyl)-1-piperazinamine in lab experiments is its high yield during synthesis. Additionally, this compound has been shown to have a low toxicity profile in vitro and in vivo. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are various future directions for the study of N-benzylidene-4-(2-chlorobenzyl)-1-piperazinamine. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Furthermore, additional studies are needed to evaluate the potential use of this compound as a treatment for various diseases, including cancer and Alzheimer's disease.
In conclusion, this compound is a compound that has been studied for its potential use in various scientific research applications. The synthesis of this compound can be achieved using different methods, and it has been shown to have various biochemical and physiological effects. Although there are limitations to using this compound in lab experiments, there are various future directions for the study of this compound, including the development of more efficient synthesis methods and the evaluation of its potential use as a treatment for various diseases.
Métodos De Síntesis
The synthesis of N-benzylidene-4-(2-chlorobenzyl)-1-piperazinamine can be achieved using different methods. One of the methods involves the reaction of 2-chlorobenzylamine with benzaldehyde in the presence of piperazine. The reaction produces this compound as a yellow solid with a high yield. Other methods have also been reported in the literature.
Aplicaciones Científicas De Investigación
N-benzylidene-4-(2-chlorobenzyl)-1-piperazinamine has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a potential drug candidate for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-phenylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3/c19-18-9-5-4-8-17(18)15-21-10-12-22(13-11-21)20-14-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVBCLNZSODYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6102759.png)
![3-(3-chlorophenyl)-6-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B6102760.png)
![4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B6102768.png)
![7-chloro-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B6102780.png)

![6-{[(4-chlorophenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone](/img/structure/B6102794.png)


![3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B6102811.png)

![1'-benzyl-N-[(3-methyl-4-pyridinyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6102820.png)
![6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6102828.png)
